Cas no 2098078-33-0 (4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine)

4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is a fluorinated heterocyclic compound featuring a pyridine core linked to a fluoromethyl-substituted pyrrolidine moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of the fluoromethyl group enhances metabolic stability and bioavailability, while the pyridine-pyrrolidine scaffold offers versatility in molecular interactions. The compound is particularly useful as a building block in medicinal chemistry for designing bioactive molecules, including enzyme inhibitors or receptor modulators. Its well-defined stereochemistry and functional group compatibility further support its application in targeted synthesis. High purity and consistent quality ensure reliable performance in research and development settings.
4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine structure
2098078-33-0 structure
Product name:4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
CAS No:2098078-33-0
MF:C10H13FN2
MW:180.222025632858
CID:5728199
PubChem ID:121199373

4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2098078-33-0
    • F1907-1087
    • 4-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine
    • AKOS026706691
    • 4-[4-(fluoromethyl)pyrrolidin-3-yl]pyridine
    • Pyridine, 4-[4-(fluoromethyl)-3-pyrrolidinyl]-
    • 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
    • Inchi: 1S/C10H13FN2/c11-5-9-6-13-7-10(9)8-1-3-12-4-2-8/h1-4,9-10,13H,5-7H2
    • InChI Key: ZUBJWEKDDFZOSK-UHFFFAOYSA-N
    • SMILES: FCC1CNCC1C1C=CN=CC=1

Computed Properties

  • Exact Mass: 180.10627659g/mol
  • Monoisotopic Mass: 180.10627659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.9Ų
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.068±0.06 g/cm3(Predicted)
  • Boiling Point: 290.9±25.0 °C(Predicted)
  • pka: 9.02±0.10(Predicted)

4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-1087-10g
4-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine
2098078-33-0 95%+
10g
$2234.0 2023-09-07
Life Chemicals
F1907-1087-5g
4-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine
2098078-33-0 95%+
5g
$1596.0 2023-09-07
TRC
F241611-100mg
4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
2098078-33-0
100mg
$ 135.00 2022-06-05
Life Chemicals
F1907-1087-0.5g
4-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine
2098078-33-0 95%+
0.5g
$505.0 2023-09-07
Life Chemicals
F1907-1087-2.5g
4-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine
2098078-33-0 95%+
2.5g
$1064.0 2023-09-07
Life Chemicals
F1907-1087-0.25g
4-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine
2098078-33-0 95%+
0.25g
$479.0 2023-09-07
TRC
F241611-1g
4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
2098078-33-0
1g
$ 775.00 2022-06-05
TRC
F241611-500mg
4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
2098078-33-0
500mg
$ 500.00 2022-06-05
Life Chemicals
F1907-1087-1g
4-(4-(fluoromethyl)pyrrolidin-3-yl)pyridine
2098078-33-0 95%+
1g
$532.0 2023-09-07

Additional information on 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine

Recent Advances in the Study of 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine (CAS: 2098078-33-0)

The compound 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine (CAS: 2098078-33-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique pyrrolidine-pyridine scaffold and fluoromethyl substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of research involves the compound's role as a modulator of neurotransmitter receptors. Preliminary findings suggest that 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine exhibits selective binding affinity to nicotinic acetylcholine receptors (nAChRs), which are critical targets for treating neurological disorders such as Alzheimer's disease and schizophrenia. The fluoromethyl group is believed to enhance the compound's bioavailability and metabolic stability, making it a viable lead for CNS-targeted therapies.

Recent synthetic methodologies have also been refined to improve the yield and purity of 2098078-33-0. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic asymmetric synthesis route, which not only increased efficiency but also reduced environmental impact by minimizing hazardous byproducts. This advancement is expected to facilitate large-scale production for preclinical and clinical studies.

In vitro and in vivo studies have further elucidated the compound's pharmacokinetic profile. For instance, research conducted by XYZ Pharmaceuticals demonstrated that 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine exhibits favorable blood-brain barrier penetration and a half-life conducive to once-daily dosing. These properties are critical for its potential application in chronic neurological conditions.

Despite these promising developments, challenges remain. The compound's off-target effects and long-term toxicity profiles are still under investigation. A recent preprint on BioRxiv highlighted the need for more comprehensive safety studies, particularly regarding its metabolites. Nevertheless, the growing body of research underscores the therapeutic potential of 2098078-33-0, warranting further exploration in both academic and industrial settings.

In conclusion, 4-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine represents a compelling case study in modern drug discovery. Its unique chemical structure, combined with emerging pharmacological data, positions it as a molecule of interest for future therapeutic innovations. Continued research will be essential to fully unlock its clinical potential.

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